molecular formula C13H8F2N4 B14193858 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 916994-32-6

2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B14193858
CAS No.: 916994-32-6
M. Wt: 258.23 g/mol
InChI Key: AHLWXXJMNBQSSV-UHFFFAOYSA-N
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Description

2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a difluorophenyl group attached to a pyridine ring. The presence of fluorine atoms in the phenyl group enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form 2,4-difluorobenzyl azide. This intermediate is then subjected to cyclization with pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate, resulting in the formation of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but lacks the triazole ring.

    Tris(2-(2,4-difluorophenyl)pyridine)iridium(III): Contains multiple difluorophenylpyridine ligands coordinated to an iridium center.

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Similar structure with an additional trifluoromethyl group.

Uniqueness

2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the triazole ring and the difluorophenyl group, which confer distinct chemical and biological properties. The combination of these structural features enhances its reactivity, stability, and potential as a versatile intermediate in various applications .

Properties

CAS No.

916994-32-6

Molecular Formula

C13H8F2N4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[3-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C13H8F2N4/c14-8-4-5-9(10(15)7-8)12-17-13(19-18-12)11-3-1-2-6-16-11/h1-7H,(H,17,18,19)

InChI Key

AHLWXXJMNBQSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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